molecular formula C9H8N4 B3045535 2-(Pyridin-3-YL)pyrimidin-5-amine CAS No. 1094411-80-9

2-(Pyridin-3-YL)pyrimidin-5-amine

Cat. No.: B3045535
CAS No.: 1094411-80-9
M. Wt: 172.19
InChI Key: GVGDTGFCLWLCHA-UHFFFAOYSA-N
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Description

2-(Pyridin-3-YL)pyrimidin-5-amine is a heterocyclic compound that features both pyridine and pyrimidine rings

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been found to be involved in the inhibition of cyclin-dependent kinase 2 (CDK2), a protein crucial for cell cycle regulation . This suggests that 2-(Pyridin-3-YL)pyrimidin-5-amine may interact with CDK2 and potentially other proteins involved in cell cycle regulation.

Cellular Effects

In cellular studies, derivatives of this compound have shown significant antiproliferative activity against diverse cancer cells . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its derivatives have been found to cause cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-YL)pyrimidin-5-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable pyrimidine precursor under specific conditions. For instance, the reaction can be catalyzed by magnesium oxide nanoparticles, which have been shown to enhance the yield and selectivity of the desired product . Another method involves the use of trimethylamine as a catalyst, which also facilitates the formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-YL)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA)

    Reduction: Sodium borohydride

    Substitution: Trimethylsilyl cyanide (TMSCN)

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced amines, and substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-YL)pyrimidin-5-amine is unique due to its combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-pyridin-3-ylpyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGDTGFCLWLCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655517
Record name 2-(Pyridin-3-yl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094411-80-9
Record name 2-(Pyridin-3-yl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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